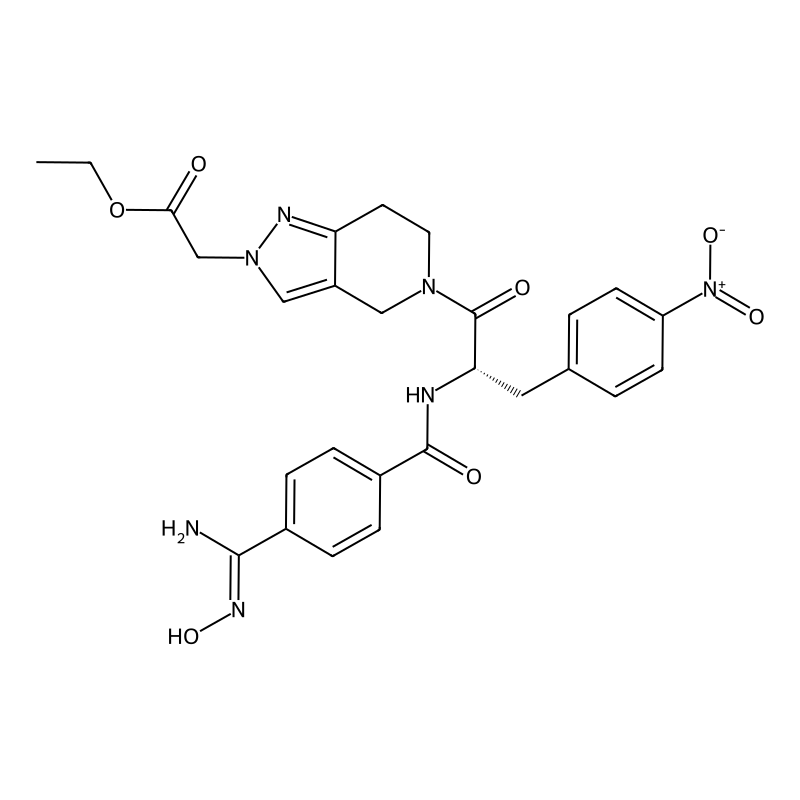

UR-3216

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

UR-3216 (CAS 220386-65-2) is a highly selective, orally active prodrug of the GPIIb/IIIa (integrin αIIbβ3) receptor antagonist UR-2922 [1]. It is primarily procured for cardiovascular and antithrombotic research models requiring sustained in vivo platelet inhibition without the logistical burden of intravenous administration [2]. Unlike standard peptide-based inhibitors, UR-3216 provides a highly favorable pharmacokinetic profile characterized by rapid hepatic bioconversion, high oral bioavailability, and a prolonged duration of efficacy exceeding 24 hours [1]. Its unique binding mechanism makes it a critical tool for studying integrin antagonism, as it achieves high-affinity receptor blockade without engaging the MIDAS metal ion or inducing conformational changes that lead to receptor priming[3].

References

- [1] Kaku et al., 'UR-3216: a new generation oral platelet GPIIb/IIIa antagonist,' Curr Pharm Des. 2004;10(14):1597-601.

- [2] Miller et al., 'Emergence of Small-Molecule Non-RGD-Mimetic Inhibitors for RGD Integrins,' J. Med. Chem. 2017, 60, 2, 524–538.

- [3] Wang et al., 'A Naphthalenic Derivative ND-1 Inhibits Thrombus Formation by Interfering the Binding of Fibrinogen to Integrin αIIbβ3,' PLoS One. 2015; 10(4): e0124361.

Substituting UR-3216 with first-generation oral GPIIb/IIIa antagonists (such as orbofiban or xemilofiban) frequently leads to experimental failure in in vivo thrombosis models due to paradoxical partial agonism [1]. Many conventional oral antagonists induce ligand-induced binding sites (LIBS) upon binding, which primes the receptor and triggers prothrombotic activity or severe thrombocytopenia [2]. Furthermore, substituting the UR-3216 prodrug directly with its active metabolite (UR-2922) compromises oral bioavailability, rendering it unsuitable for long-term pharmacokinetic studies [1]. UR-3216 is strictly required when researchers need a non-priming, orally bioavailable small molecule that mimics the receptor occupancy profile of the intravenous biologic abciximab without the associated bleeding risks [3].

References

- [1] Kaku et al., 'UR-3216: a new generation oral platelet GPIIb/IIIa antagonist,' Curr Pharm Des. 2004;10(14):1597-601.

- [2] Miller et al., 'Emergence of Small-Molecule Non-RGD-Mimetic Inhibitors for RGD Integrins,' J. Med. Chem. 2017, 60, 2, 524–538.

- [3] Kaku et al., 'UR-3216: a manageable oral GPIIb/IIIa antagonist,' Cardiovasc Drug Rev. 2001;19(1):25-40.

Absence of Receptor Priming and LIBS Expression

Unlike first-generation oral antagonists such as orbofiban, the active metabolite of UR-3216 (UR-2922) does not induce ligand-induced binding sites (LIBS) expression or partial agonism upon receptor binding [1]. This is achieved by binding to the αIIb D224 residue without engaging the MIDAS metal ion[2].

| Evidence Dimension | LIBS expression and receptor priming |

| Target Compound Data | 0% LIBS expression; no prothrombotic activity |

| Comparator Or Baseline | Orbofiban (induces significant LIBS expression and partial agonism) |

| Quantified Difference | Complete elimination of receptor priming artifacts |

| Conditions | In vitro human platelet binding assays |

Eliminating paradoxical pro-aggregatory effects is essential for accurate antithrombotic efficacy modeling and avoiding thrombocytopenia in vivo.

Platelet Receptor Affinity and Binding Kinetics

The active form of UR-3216 demonstrates exceptionally tight binding to resting human platelets, achieving a Ki of <1 nM and a slow dissociation rate of 90 minutes[1]. This superior binding kinetic profile ensures prolonged receptor blockade compared to standard reversible small-molecule antagonists[1].

| Evidence Dimension | Receptor affinity (Ki) and dissociation rate (k_off) |

| Target Compound Data | Ki < 1 nM; k_off = 90 min |

| Comparator Or Baseline | Standard RGD-mimetic small molecules (faster dissociation rates and lower resting affinity) |

| Quantified Difference | Sub-nanomolar affinity with prolonged 90-minute dissociation |

| Conditions | In vitro resting human platelet assays |

High affinity combined with a slow off-rate ensures sustained target engagement, enabling manageable once-daily oral dosing regimens in animal models.

Mainstream Laboratory Workflow Fit: Oral Administration vs. IV Biologics

UR-3216 achieves an abciximab-like residence time on platelets (60 to 80 hours) but is formulated as a highly bioavailable oral prodrug [1]. This eliminates the need for continuous intravenous infusion required by biologic benchmarks, maintaining >80% inhibition of platelet aggregation with a low peak-to-trough ratio [1].

| Evidence Dimension | Dosing route and platelet residence half-life |

| Target Compound Data | Oral administration; 60–80 hours residence |

| Comparator Or Baseline | Abciximab (requires IV administration for similar residence) |

| Quantified Difference | Matches biologic-level residence time (60-80h) via oral prodrug delivery |

| Conditions | In vivo pharmacokinetic and bleeding time models |

Drastically simplifies long-term in vivo study logistics by allowing manageable once-daily oral dosing instead of complex intravenous infusions.

Reproducibility in Complex Disease Models: Biliary Excretion

Unlike many renally cleared GPIIb/IIIa antagonists, UR-3216 is excreted predominantly in the bile [1]. This distinct metabolic pathway prevents drug accumulation in subjects with compromised kidney function, ensuring consistent and reproducible dosing profiles [1].

| Evidence Dimension | Primary excretion route and accumulation risk |

| Target Compound Data | Biliary excretion; no accumulation in renal dysfunction |

| Comparator Or Baseline | Renally cleared antagonists (e.g., tirofiban, eptifibatide) |

| Quantified Difference | Complete avoidance of renal accumulation artifacts |

| Conditions | In vivo metabolic tracking in chronic renal dysfunction models |

Prevents drug accumulation and toxicity artifacts, ensuring high reproducibility in cardiovascular models that incorporate chronic renal impairment.

In Vivo Antithrombotic Efficacy Modeling

UR-3216 is the optimal choice for oral dosing studies evaluating the long-term prevention of platelet aggregation. Its lack of LIBS expression ensures that researchers can model antithrombotic efficacy without the confounding variables of paradoxical thrombosis or severe thrombocytopenia seen with first-generation oral antagonists [1].

Integrin αIIbβ3 Structural and Mechanistic Assays

Because UR-3216 binds to the αIIb D224 residue without engaging the MIDAS metal ion, it serves as a critical non-priming benchmark molecule in structural biology assays investigating integrin conformational changes and outside-in signaling pathways[2].

Cardiovascular Pharmacokinetic (PK) Profiling in Renal Impairment

For PK/PD studies involving renal dysfunction models, UR-3216 is highly preferred over renally cleared agents like tirofiban. Its rapid hepatic bioconversion and strictly biliary excretion pathway prevent unintended drug accumulation, ensuring reproducible dosing [3].

Comparative Benchmarking Against Intravenous Biologics

UR-3216 is frequently procured as a small-molecule oral control when evaluating the efficacy and receptor occupancy of new intravenous antiplatelet biologics. Its ability to mimic the 60-to-80-hour platelet residence time of abciximab makes it an ideal reference standard for sustained receptor blockade[3].

References

- [1] Kaku et al., 'UR-3216: a new generation oral platelet GPIIb/IIIa antagonist,' Curr Pharm Des. 2004;10(14):1597-601.

- [2] Wang et al., 'A Naphthalenic Derivative ND-1 Inhibits Thrombus Formation by Interfering the Binding of Fibrinogen to Integrin αIIbβ3,' PLoS One. 2015; 10(4): e0124361.

- [3] Kaku et al., 'UR-3216: a manageable oral GPIIb/IIIa antagonist,' Cardiovasc Drug Rev. 2001;19(1):25-40.

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Baba K, Aga Y, Nakanishi T, Motoyama T, Ueno H. UR-3216: a manageable oral GPIIb/IIIa antagonist. Cardiovasc Drug Rev. 2001 Spring;19(1):25-40. Review. PubMed PMID: 11314599.